Méthacrylate de 4-hydroxybutyle

Vue d'ensemble

Description

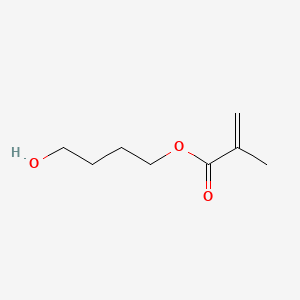

4-Hydroxybutyl methacrylate (HBMA) is a hydroxy-functionalized monomer . It has a molecular formula of C8H14O3 and an average mass of 158.195 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, and 4-methacryloyloxybutyl alcohol .

Synthesis Analysis

HBMA can be synthesized by the esterification of acrylic acid with 1, 4 butanediol over a catalyst such as Amberlyst 15 . The reversible addition−fragmentation chain transfer (RAFT) aqueous dispersion polymerization of HBMA is conducted using a water-soluble RAFT agent bearing a carboxylic acid group .Molecular Structure Analysis

The molecular structure of HBMA consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass is 158.094299 Da .Chemical Reactions Analysis

The RAFT aqueous dispersion polymerization of HBMA leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter . Addition of a suitable water-miscible hydrophilic monomer such as 2-(N-(acryloyloxy)ethyl pyrrolidone) (NAEP) leads to in situ molecular dissolution of the PHBA latex, with subsequent RAFT polymerization leading to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter .Physical And Chemical Properties Analysis

HBMA has a boiling point of 180 °C and a density of 1.006 g/mL at 25 °C . The refractive index is 1.45 .Applications De Recherche Scientifique

Auto-assemblage induite par la polymérisation (PISA)

Le HBMA est utilisé dans la synthèse de copolymères en bloc par polymérisation en dispersion aqueuse RAFT . Ce processus implique le transfert de chaîne par addition-fragmentation réversible (RAFT) et constitue une approche nouvelle du PISA. La polymérisation du HBMA conduit à la formation de particules de latex qui présentent un comportement sensible aux stimuli. Ces particules peuvent être polymérisées davantage avec des monomères hydrophiles pour créer des nanoparticules de copolymère diblock, qui ont des applications potentielles dans la délivrance de médicaments et les systèmes de nanoréacteurs.

Synthèse d'acrylates biosourcés

Le HBMA joue un rôle dans le développement d'acrylates biosourcés, qui sont dérivés de sources renouvelables . La synthèse de ces acrylates est cruciale pour créer des matériaux durables avec des propriétés telles que des températures de transition vitreuse élevées, une résistance mécanique et une transparence. Ces matériaux sont adaptés à diverses applications, notamment l'emballage, l'électronique et les textiles.

Latex polymères stabilisés par charge

La polymérisation du HBMA peut conduire à des latex polymères stabilisés par charge . Ces latex se forment dans des conditions de pH spécifiques et se caractérisent par leur taille et leur distribution de charge. Ils ont des utilisations potentielles dans les revêtements, les adhésifs et comme supports pour les catalyseurs ou autres agents actifs.

Préparation de blocs hydrophobes en milieu aqueux

Le HBMA est utilisé pour préparer le bloc hydrophobe en premier en milieu aqueux, ce qui est une séquence inverse du processus typique d'auto-assemblage induite par la polymérisation . Cette méthode permet de créer des structures polymères uniques avec des applications potentielles en biotechnologie et en science des matériaux.

Copolymérisation statistique

Le HBMA est impliqué dans la copolymérisation statistique avec des monomères miscibles à l'eau pour produire des copolymères avec des morphologies variées . Ces morphologies comprennent des sphères, des vers et des vésicules, qui peuvent être adaptées à des applications spécifiques telles que les vecteurs de bio-délivrance, les nano-réacteurs et les surfactants polymères.

Processus de réaction-séparation-recyclage

Le HBMA est un monomère clé dans la conception de nouveaux processus de réaction-séparation-recyclage pour la production d'acrylates . Ces procédés visent à améliorer l'efficacité et la durabilité de la production d'acrylates, ce qui est important pour l'industrie des polymères.

Mécanisme D'action

Target of Action

4-Hydroxybutyl methacrylate (HBMA) primarily targets the formation of block copolymer nano-objects . It is used in the synthesis of these nano-objects, which can shift shapes in response to temperature changes . The compound’s primary role is to contribute to the formation and stabilization of these nano-objects .

Mode of Action

HBMA interacts with its targets through a process known as Reversible Addition-Fragmentation Chain Transfer (RAFT) aqueous dispersion polymerization . This process involves the use of a water-soluble RAFT agent bearing a carboxylic acid group, which confers charge stabilization when such syntheses are conducted at pH 8 . This leads to the formation of polydisperse anionic PHBA latex particles of approximately 200 nm diameter .

Biochemical Pathways

The RAFT aqueous dispersion polymerization of HBMA leads to the formation of sterically stabilized PHBA−PNAEP diblock copolymer nanoparticles of approximately 57 nm diameter . This process constitutes a new approach to reverse sequence polymerization-induced self-assembly, whereby the hydrophobic block is prepared first in aqueous media .

Pharmacokinetics

The compound’s water-solubility and its ability to form stable nano-objects suggest that it may have unique distribution and elimination characteristics .

Result of Action

The result of HBMA’s action is the formation of block copolymer nano-objects that exhibit thermoresponsive behavior . These nano-objects can shift shapes in response to temperature changes, which could have potential applications in various fields, including medicine .

Action Environment

The action of HBMA is influenced by environmental factors such as temperature and pH . For instance, the shape-shifting behavior of the nano-objects it forms is temperature-dependent . Moreover, the charge stabilization conferred during the RAFT aqueous dispersion polymerization of HBMA is conducted at pH 8 .

Safety and Hazards

HBMA is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

HBMA has gained significant attention in recent years due to its unique properties and potential applications. It is used for manufacturing polymers and for use as a feedstock for syntheses . The current state of research, potential implications in various fields of research and industry, limitations, and future directions are also discussed.

Propriétés

IUPAC Name |

4-hydroxybutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXAYLPDMSGWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27135-02-0, 67939-76-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27135-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67939-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30244213 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

997-46-6, 29008-35-3 | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=997-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxybutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30244213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxybutyl methacrylate, mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

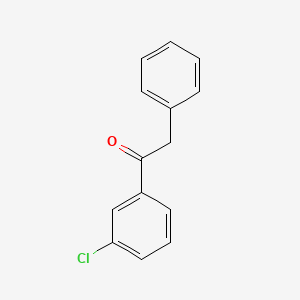

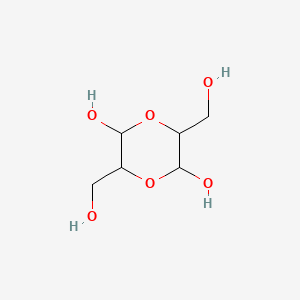

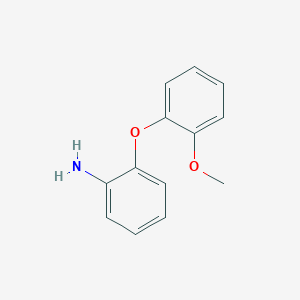

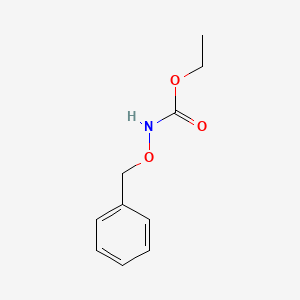

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1595455.png)